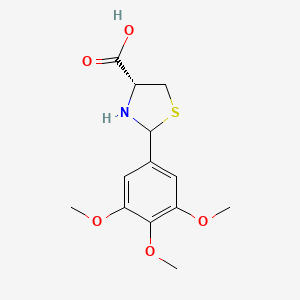

(4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

“(4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” is a chiral thiazolidine derivative characterized by a 3,4,5-trimethoxyphenyl substituent and a carboxylic acid group at the 4th position of the thiazolidine ring. Its molecular formula is C₁₃H₁₇NO₅S (molecular weight: 299.35 g/mol), as confirmed by PubChem and American Elements . The compound exhibits stereochemical specificity at the 4th carbon (R-configuration), which may influence its biological interactions.

Key properties include:

- Appearance: Powder form .

- Storage: Room temperature .

- Polar Surface Area: 63.59 Ų, indicating moderate polarity .

- LogP: 0.44 (predicted), suggesting moderate lipophilicity .

Notably, a discrepancy exists in the molecular formula reported by one source (C₁₃H₁₇NOS in ), likely due to a typographical error, as the trimethoxyphenyl group necessitates three oxygen atoms .

Properties

IUPAC Name |

(4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-17-9-4-7(5-10(18-2)11(9)19-3)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16)/t8-,12?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYQCYSHBONTGC-KBPLZSHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2NC(CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C2N[C@@H](CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cysteine or its derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Enzyme Inhibition

One of the significant applications of (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). This enzyme is implicated in various diseases, including diabetes and cancer. Preliminary studies indicate that this compound may effectively inhibit PTP1B activity, suggesting a therapeutic avenue for metabolic disorders and malignancies .

Antibacterial Activity

Research has also highlighted the antibacterial properties of this compound against multidrug-resistant bacterial strains. Although initial findings are promising, further investigations are necessary to confirm its efficacy and safety in clinical settings . The compound's ability to combat resistant strains positions it as a potential candidate for developing new antibiotics.

Antioxidant and Anti-inflammatory Effects

The compound exhibits notable antioxidant and anti-inflammatory properties. These characteristics are particularly relevant for conditions associated with oxidative stress and chronic inflammation. Bioassays measuring cell viability and proliferation have been employed to assess these effects . The antioxidant potential was evaluated using the DPPH radical scavenging assay, indicating its capability to mitigate oxidative damage.

Comparative Studies

To better understand the unique properties of (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, it is useful to compare it with other thiazolidine derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Mercapto-1,3-thiazolidine | Thiazolidine ring with a thiol group | Known for antioxidant properties |

| Thiazolidinedione derivatives | Thiazolidine ring with carbonyl groups | Commonly used in diabetes treatment |

| 3-(4-Methoxyphenyl)thiazolidine | Similar phenyl substitution | Exhibits different biological activity profiles |

The distinguishing feature of (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is its specific trimethoxy substitution on the phenyl ring and carboxylic acid functionality. These modifications may enhance both solubility and bioavailability compared to other thiazolidines .

Case Studies

Several studies have documented the applications of this compound:

- Antioxidant Activity : A study evaluated various thiazolidine derivatives for their free radical scavenging activity using the DPPH assay. The results indicated that compounds with specific substitutions exhibited higher antioxidant potential .

- Inhibition of Tyrosinase : In silico studies have shown that derivatives similar to (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can inhibit tyrosinase activity effectively. This enzyme plays a critical role in melanin production and is a target for skin-whitening agents .

Mechanism of Action

The mechanism of action of (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways that regulate cell growth and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

a) Positional Isomers

- 2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid (PubChem CID: Unspecified): Differs in methoxy group positions (2,4,5 vs. 3,4,5).

b) Functional Group Replacements

(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid (ChemSpider ID: 5140647):

2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid :

c) Electron-Withdrawing Groups

- (4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid (CAS: 154541-44-3): Contains a trifluoromethyl group (strong electron-withdrawing). Molecular Formula: C₁₁H₁₀F₃NO₂S.

Stereochemical Variations

- (4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid (CAS: 1217522-21-8):

- Enantiomer with S-configuration at the 4th position.

Biological Activity

(4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This thiazolidine derivative has been studied for its antiviral and antifungal properties, as well as its implications in cancer therapy. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17NO5S

- Molecular Weight : 299.34 g/mol

- CAS Number : 637032-02-1

Synthesis

The synthesis of (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with appropriate aryl groups under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity.

Antiviral Activity

Research has demonstrated that thiazolidine derivatives exhibit notable antiviral properties. For instance, in studies involving Tobacco Mosaic Virus (TMV), several compounds with similar structures showed promising results:

- In Vitro Anti-TMV Activity :

- Compounds exhibited inhibitory rates ranging from 45% to 51% at a concentration of 500 μg/mL.

- Comparative analysis with ribavirin indicated that these compounds had superior activity against TMV.

| Compound | Inhibition Rate (%) at 500 μg/mL |

|---|---|

| Ribavirin | 35 |

| Compound 3 | 51 |

| Compound 4 | 47 |

- In Vivo Studies : Compound 3 displayed the highest antiviral activity with an inactivation rate of 51%, curative activity at 47%, and protection activity at 49% compared to ribavirin's lower rates of effectiveness .

Antifungal Activity

The compound also shows broad-spectrum antifungal activity against various phytopathogenic fungi. In comparative studies:

- Fungicidal Activity :

- Compound exhibited higher antifungal activities against pathogens like Cercospora arachidicola and Alternaria solani than traditional fungicides such as carbendazim.

| Pathogen | Inhibition Rate (%) |

|---|---|

| Cercospora arachidicola | Higher than carbendazim |

| Alternaria solani | Higher than chlorothalonil |

Anticancer Properties

Recent studies suggest that thiazolidine derivatives may possess anticancer properties through the activation of p53 pathways. For example, compounds structurally similar to (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid have shown selective cytotoxicity against various cancer cell lines.

The mechanisms underlying the biological activities of this compound include:

-

Antiviral Mechanism :

- Inhibition of viral assembly by interfering with protein aggregation.

- Molecular docking studies indicate strong interactions with viral coat proteins.

-

Antifungal Mechanism :

- Disruption of fungal cell wall synthesis and function.

- Enhanced permeability leading to cell lysis.

-

Anticancer Mechanism :

- Induction of apoptosis in cancer cells via p53 pathway activation.

- Modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid in various biological contexts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.